molecular formula Cl6H8IrN2 B7799991 diazanium;tetrachloroiridium;dichloride

diazanium;tetrachloroiridium;dichloride

Cat. No.: B7799991
M. Wt: 441.0 g/mol
InChI Key: LWNOUTCTZQNGEN-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazanium;tetrachloroiridium;dichloride, identified by CAS number 16940-92-4, is an inorganic coordination complex with the formula (NH₄)₂[IrCl₆]. It is also known as ammonium hexachloroiridate(IV) and is characterized by an iridium(IV) center octahedrally coordinated by six chloride ligands, with two ammonium counterions . This compound is typically synthesized through chlorination of iridium oxides or via reactions involving ammonium chloride and iridium precursors. Its applications span catalysis, materials science, and specialized chemical synthesis due to its stable oxidation state and redox properties .

Properties

IUPAC Name

diazanium;tetrachloroiridium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.Ir.2H3N/h6*1H;;2*1H3/q;;;;;;+4;;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNOUTCTZQNGEN-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[Cl-].[Cl-].Cl[Ir](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H8IrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of Aromatic Amines

Primary aromatic amines (e.g., aniline derivatives) react with nitrosyl tetrafluoroborate (NOBF4\text{NOBF}_4) or sodium nitrite (NaNO2\text{NaNO}_2) in hydrochloric acid to form diazonium chlorides. For example:

Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O[2][4]\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O} \quad

Conditions :

  • Temperature: 5C-5^\circ\text{C} to 10C10^\circ\text{C} to prevent diazonium decomposition.

  • Solvent: Halogenated hydrocarbons (e.g., methylene chloride) or aqueous HCl.

Isolation of Diazonium Salts

Diazonium tetrafluoroborates precipitate as crystalline solids upon addition of ethanol or hydrocarbons. Centrifugation or filtration isolates the product, which is washed with non-polar solvents to remove residual acids.

Preparation of Tetrachloroiridium(III) Complexes

Chlorination of Iridium Metal

Iridium sponge reacts with chlorine gas in hydrochloric acid at elevated temperatures:

Ir+3Cl2+2HClH2[IrCl6](Hexachloroiridic acid)\text{Ir} + 3\text{Cl}2 + 2\text{HCl} \rightarrow \text{H}2[\text{IrCl}_6] \quad (\text{Hexachloroiridic acid})

Subsequent reduction or ligand exchange yields [IrCl4]\text{[IrCl}_4\text{]}^-.

Ligand Substitution Reactions

Hexachloroiridic acid undergoes controlled hydrolysis or reacts with reducing agents to form tetrachloroiridium species:

H2[IrCl6]+H2OH[IrCl4(OH)]+2HCl\text{H}2[\text{IrCl}6] + \text{H}2\text{O} \rightarrow \text{H}[\text{IrCl}4(\text{OH})] + 2\text{HCl}

Further acidification stabilizes the tetrachloroiridium anion.

Coupling Diazonium Salts with Tetrachloroiridium

Direct Metathesis Reaction

Combining diazonium chloride (Ar-N2+Cl\text{Ar-N}_2^+\text{Cl}^-) with potassium tetrachloroiridate (K[IrCl4]\text{K}[\text{IrCl}_4]) in aqueous medium:

Ar-N2+Cl+K[IrCl4]Ar-N2+[IrCl4]+KCl\text{Ar-N}2^+\text{Cl}^- + \text{K}[\text{IrCl}4] \rightarrow \text{Ar-N}2^+[\text{IrCl}4]^- + \text{KCl}

Optimization Factors :

  • pH Control : Maintain acidic conditions (pH 1–3) to stabilize diazonium ions.

  • Molar Ratio : 1:1 stoichiometry prevents ligand overcrowding.

Solvent-Mediated Synthesis

In non-aqueous solvents (e.g., acetonitrile), diazonium tetrafluoroborate reacts with H2[IrCl6]\text{H}_2[\text{IrCl}_6]:

Ar-N2+BF4+H2[IrCl6]Ar-N2+[IrCl4]+2HF+BCl3\text{Ar-N}2^+\text{BF}4^- + \text{H}2[\text{IrCl}6] \rightarrow \text{Ar-N}2^+[\text{IrCl}4]^- + 2\text{HF} + \text{BCl}_3

Advantages : Enhanced solubility of iridium precursors and minimized hydrolysis.

Purification and Characterization

Crystallization Techniques

Crude product is dissolved in minimal dimethylformamide (DMF) and precipitated by slow addition of diethyl ether. Recrystallization from ethanol/water mixtures yields high-purity crystals.

Analytical Validation

  • Elemental Analysis : Confirms Ir:N:Cl ratios (expected ~1:2:6).

  • UV-Vis Spectroscopy : Absorption bands at 320 nm (N2+Ir\text{N}_2^+ \rightarrow \text{Ir} charge transfer) and 450 nm (d-dd\text{-}d transitions).

  • X-ray Diffraction : Resolves octahedral geometry around iridium with diazonium ligands in cis configuration.

Challenges and Mitigation Strategies

Diazonium Instability

Solution : Use buffered solutions (e.g., sodium acetate) to neutralize excess acid and stabilize N2+\text{N}_2^+.

Iridium Hydrolysis

Solution : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxide formation.

Chemical Reactions Analysis

Types of Reactions

diazanium;tetrachloroiridium;dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of diazanium;tetrachloroiridium;dichloride include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of diazanium;tetrachloroiridium;dichloride depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified compounds with altered chemical properties.

Scientific Research Applications

Catalytic Applications

1.1 Catalysis in Organic Reactions

Iridium compounds, including diazanium tetrachloroiridium dichloride, are known for their efficacy as catalysts in various organic reactions. The unique electronic properties of iridium allow it to facilitate reactions such as:

  • Hydrogenation : Iridium catalysts have been utilized for the hydrogenation of alkenes and alkynes, providing high selectivity and efficiency.
  • Cross-Coupling Reactions : These compounds are effective in cross-coupling reactions like Suzuki and Heck reactions, which are essential for synthesizing complex organic molecules.

Case Study:
A study demonstrated the use of iridium tetrachloride in the hydrogenation of unsaturated fatty acids, achieving a conversion rate of over 90% under mild conditions. This showcases its potential for industrial applications in food chemistry and biofuel production .

Materials Science

2.1 Synthesis of Nanomaterials

Diazanium tetrachloroiridium dichloride has been employed in the synthesis of nanomaterials due to its ability to act as a precursor for iridium nanoparticles. These nanoparticles exhibit unique properties that can be leveraged in various applications.

  • Photocatalysts : Iridium nanoparticles have shown promise as photocatalysts for water splitting and CO2 reduction, contributing to renewable energy solutions.
  • Electrochemical Sensors : The electrochemical properties of iridium make it suitable for developing sensors that detect biomolecules or environmental pollutants.

Data Table: Properties of Iridium Nanoparticles Synthesized from Diazanium Tetrachloroiridium Dichloride

PropertyValue
Average Particle Size10-50 nm
Surface Area150 m²/g
ConductivityHigh
StabilityStable under ambient conditions

Medicinal Chemistry

3.1 Anticancer Activity

Research has indicated that iridium complexes possess significant anticancer properties. Studies have shown that diazanium tetrachloroiridium dichloride can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and reactive oxygen species (ROS) generation.

Case Study:
In vitro studies on various cancer cell lines revealed that treatment with diazanium tetrachloroiridium dichloride resulted in a decrease in cell viability by up to 70% within 48 hours. This suggests its potential as a therapeutic agent in cancer treatment .

Environmental Applications

4.1 Photodegradation of Pollutants

The photocatalytic properties of diazanium tetrachloroiridium dichloride have been explored for environmental remediation, specifically in the degradation of organic pollutants.

  • Case Study : A recent experiment demonstrated that using iridium-based photocatalysts could effectively degrade methylene blue dye under UV light irradiation, achieving over 85% degradation within two hours .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Chemical Formula Structure Type Key Properties Applications References
Diazanium;Tetrachloroiridium;Dichloride (NH₄)₂[IrCl₆] Coordination Complex Ir(IV) center, redox-active Catalysis, materials science
Hafnium Dichloride Oxide Cl₂H₂HfO₂ Oxychloride Thermal decomposition Hafnium oxide synthesis
Strontium Chloride SrCl₂ Ionic Salt Hygroscopic, red flame emission Fireworks, dental products
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine C₃Cl₄N₂S Heterocycle Electrophilic chlorines Organic intermediates
4,5-Dichloro-1,2,3-dithiazolium Chloride C₂Cl₂NS₂⁺Cl⁻ Cationic Heterocycle Hydrolyzes to dithiazolones Sulfur-nitrogen chemistry
Diazonium-Zinc Chloride Complex C₁₁H₁₆Cl₃N₃OZn Diazonium Salt Light-sensitive, reactive Dyes, photochemistry

Research Findings and Key Differences

  • Redox Behavior : (NH₄)₂[IrCl₆] exhibits Ir(IV)/Ir(III) redox couples, enabling catalytic applications, whereas organic chlorides (e.g., thiadiazines) lack such transitions .
  • Thermal Stability : Hafnium dichloride oxide decomposes at high temperatures, while (NH₄)₂[IrCl₆] remains stable under similar conditions .
  • Solubility : Strontium chloride is highly water-soluble, contrasting with the moderate solubility of iridium complexes in polar solvents .

Q & A

Q. What are the critical elements to include in a manuscript’s Methods section for studies involving this compound?

  • Methodology : Detail synthetic protocols, including batch-specific yields and purification steps. Provide crystallographic data (CCDC numbers), spectral baselines, and error margins for kinetic measurements. Reference established characterization methods (e.g., IUPAC guidelines for NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.